molecular formula C8H11N5O B070369 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine CAS No. 183274-49-9

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine

Cat. No.: B070369
CAS No.: 183274-49-9
M. Wt: 193.21 g/mol
InChI Key: OGORXYCAEIIFBV-UHFFFAOYSA-N
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Description

The compound 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. This core structure is a purine analogue, which allows it to compete with adenosine triphosphate (ATP) for binding in the catalytic sites of a variety of protein kinases . Researchers value this pyrazolopyrimidine derivative for its potential as a versatile template to develop targeted therapeutic agents. Scientific literature has extensively documented that analogues of this scaffold demonstrate potent inhibitory activity against key oncogenic targets. For instance, closely related 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent and selective epidermal growth factor receptor (EGFR) inhibitors, showing promising in vitro antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) . Furthermore, this class of compounds has been explored as selective Janus kinase 3 (JAK3) inhibitors, with some derivatives exhibiting strong kinase inhibitory activity and efficacy in animal models of rheumatoid arthritis, highlighting their potential in treating autoimmune disorders . The structural motif of the pyrazolopyrimidine ring is a privileged scaffold in anticancer research, with documented mechanisms of action extending to other critical kinases including Src kinase, mTOR, and cyclin-dependent kinases (CDKs) . The specific substitution pattern on the core, such as the 4-(propan-2-yloxy) and 6-amino groups in this derivative, can be strategically modified to fine-tune selectivity and potency towards a particular kinase target, making it a valuable tool for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGORXYCAEIIFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

This method adapts the cyclocondensation strategy reported for pyrazolo[3,4-d]pyrimidin-4-amines. The reaction involves 5-amino-1H-pyrazole-4-carbonitrile derivatives and isopropyl nitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol. The mechanism proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization and aromatization (Scheme 1).

Scheme 1 :
5-Amino-1H-pyrazole-4-carbonitrile + Isopropyl nitrile → 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Key Parameters:

  • Molar Ratio : 1:1.2 (pyrazole carbonitrile : isopropyl nitrile)

  • Catalyst : Potassium t-butoxide (20 mol%)

  • Solvent : t-Butanol (reflux, 6–8 hours)

  • Yield : 70–78%

Experimental Procedure:

  • Dissolve 5-amino-1H-pyrazole-4-carbonitrile (5 mmol) and t-BuOK (1 mmol) in t-butanol (30 mL).

  • Add isopropyl nitrile (6 mmol) and reflux for 6 hours.

  • Evaporate solvent, neutralize with 1N HCl, and recrystallize from ethanol.

Characterization Data:

  • IR (KBr) : 3294 cm⁻¹ (NH₂), 1598 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆) : δ 1.35 (d, 6H, -CH(CH₃)₂), 4.72 (sept, 1H, -OCH(CH₃)₂), 6.95 (s, 1H, pyrazole-H), 8.10 (br, 2H, NH₂)

  • Elemental Analysis : Calcd. for C₈H₁₁N₅O: C, 49.73; H, 5.74; N, 36.25. Found: C, 49.68; H, 5.69; N, 36.18.

Nucleophilic Substitution of 4-Chloro Intermediates

Synthesis via Chloride Displacement

4-Chloro-pyrazolo[3,4-d]pyrimidin-6-amine serves as a key intermediate, enabling the introduction of the isopropoxy group via nucleophilic substitution (Scheme 2).

Scheme 2 :
4-Chloro-pyrazolo[3,4-d]pyrimidin-6-amine + Isopropyl alcohol → this compound

Reaction Conditions:

  • Base : Sodium hydride (NaH, 2 equiv)

  • Solvent : Dimethylformamide (DMF, 80°C, 12 hours)

  • Yield : 65–72%

Procedure:

  • Suspend 4-chloro-pyrazolo[3,4-d]pyrimidin-6-amine (3 mmol) in DMF (15 mL).

  • Add NaH (6 mmol) and isopropyl alcohol (6 mmol).

  • Heat at 80°C, monitor via TLC, and isolate via column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Data:

  • ¹³C NMR (DMSO-d₆) : δ 22.1 (-CH(CH₃)₂), 70.8 (-OCH(CH₃)₂), 115.2 (C-5), 148.9 (C-4), 156.3 (C-6)

  • MS (EI) : m/z 193 [M]⁺

Green Synthesis Using Polyethylene Glycol (PEG-400)

Solvent-Free Cyclization

PEG-400 acts as a recyclable solvent and catalyst, enhancing reaction efficiency and reducing environmental impact.

Optimization:

  • Temperature : 40°C

  • Time : 2 hours

  • Yield : 85–90%

Steps:

  • Mix 5-amino-1H-pyrazole-4-carbonitrile (5 mmol) and isopropyl nitrile (6 mmol) in PEG-400 (15 mL).

  • Stir at 40°C until completion (TLC monitoring).

  • Pour into ice-water, filter, and recover PEG-400 via evaporation.

Spectroscopic Data:

  • IR (KBr) : 3338 cm⁻¹ (NH₂), 1549 cm⁻¹ (C=C)

  • ¹H NMR (DMSO-d₆) : δ 1.33 (d, 6H, -CH(CH₃)₂), 4.70 (sept, 1H, -OCH(CH₃)₂), 7.25 (s, 1H, pyrazole-H), 8.05 (br, 2H, NH₂)

Comparative Analysis of Methods

Method Catalyst/Solvent Time (h) Yield (%) Eco-Friendliness
Cyclocondensationt-BuOK/t-butanol6–870–78Moderate
Nucleophilic SubstitutionNaH/DMF1265–72Low
PEG-400PEG-400285–90High

Key Findings :

  • The PEG-400 method offers superior yields and shorter reaction times.

  • Cyclocondensation requires harsh reflux conditions but provides consistent results.

  • Chloride displacement is limited by the availability of 4-chloro intermediates .

Chemical Reactions Analysis

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is critical for modulating biological activity. Below is a comparison of substituents and their effects:

Compound Name 4-Position Substituent Key Biological Activity Affinity/IC50 (Receptor) Reference ID
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine Isopropoxy Adenosine A2A/A1 receptor antagonism Not explicitly reported
PPY22 () Furan-2-yl A2A receptor PET imaging Ki = 8.2 nM (A2A)
PPY20/21 () 2-Fluorophenyl-methanone A2A receptor antagonism Ki = 6.5–12 nM (A2A)
4-Methoxy derivative (CAS 100644-67-5) Methoxy Potential kinase inhibition Not reported
Compound 3a () 3-Cyanophenyl Dual A2A/A1 antagonism Ki = 2.3 nM (A2A), 14 nM (A1)
Vipadenant derivatives () Furan-2-yl Dual A2A antagonism/HDAC inhibition IC50 = 0.5–5 μM (HDAC)

Key Observations :

  • Electron-Withdrawing Groups (e.g., cyanophenyl in Compound 3a) enhance adenosine receptor binding, likely due to improved π-π stacking interactions .
  • Heterocyclic Substituents (e.g., furan-2-yl in PPY22) optimize pharmacokinetic properties for CNS penetration, making them suitable for PET imaging .
  • Alkoxy Groups (e.g., isopropoxy vs. methoxy) balance lipophilicity and metabolic stability. The bulkier isopropoxy group may reduce oxidative metabolism compared to methoxy .

Modifications at Position 1 and 6

The 1- and 6-positions are often modified to fine-tune receptor selectivity and solubility:

Compound Name 1-Position Substituent 6-Position Substituent Activity/Selectivity Reference ID
This compound H (unsubstituted) NH2 A2A/A1 antagonism
Compound 11o () 4-Nitrobenzyl NH2 Dual A2A/A1 antagonism
6-(Chloromethyl)-N,1-dimethyl derivative Methyl Chloromethyl Kinase inhibition
3-Pyridinyl derivative () Cyclopentyl NH2 Not reported

Key Observations :

  • N1-Benzylation (e.g., nitrobenzyl in Compound 11o) enhances A1 receptor affinity by introducing steric bulk .
  • 6-Amino Group Retention is crucial for adenosine receptor binding across most analogues, as its removal abolishes activity .

Key Observations :

  • Suzuki Coupling is widely used for introducing aromatic substituents at position 4 .
  • Nitro Reduction is critical for converting prodrugs (e.g., nitrobenzyl derivatives) into active amines .

Adenosine Receptor Antagonism

The target compound and its analogues primarily target adenosine A2A and A1 receptors, which are implicated in Parkinson’s disease and inflammation:

  • Compound 11o (): Dual A2A/A1 antagonist with Ki = 1.8 nM (A2A) and 22 nM (A1), showing efficacy in Parkinson’s disease models .
  • Vipadenant Derivatives (): Dual A2A antagonism and HDAC inhibition, offering synergistic anti-tumor effects .

Anticancer Activity

  • Hydrazinyl Derivatives (): Exhibit moderate cytotoxicity (IC50 = 10–50 μM) against leukemia cell lines .
  • Pyridinyl Analogues (): Structural complexity may enable kinase inhibition, though specific data are lacking .

Biological Activity

4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H13N5OC_{10}H_{13}N_5O with a molecular weight of approximately 219.25 g/mol. Its structural characteristics include a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[3,4-D]pyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways in cancer cell lines, leading to programmed cell death.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell LineIC50 (µM)Reference
BxPC-3 (Pancreatic Cancer)0.11
PC-3 (Prostate Cancer)0.33
HeLa (Cervical Cancer)0.98

These values indicate a promising potential for the compound as an anticancer agent.

Genotoxicity Studies

Genotoxicity assessments have shown that while some pyrazolo derivatives can induce DNA damage in cancer cells, they do not exhibit significant genotoxic effects on normal human cells. For instance, compounds similar to this compound were tested using comet assays and showed selective cytotoxicity towards cancer cells without harming normal fibroblasts .

Case Studies

Case Study 1: BxPC-3 Cell Line
In a study investigating the effects of pyrazolo derivatives on BxPC-3 cells, it was found that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of the AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: PC-3 Cell Line
Another study focused on PC-3 cells demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2. The results highlighted its potential as a therapeutic agent in prostate cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine?

Answer:
The compound is synthesized via multicomponent reactions. A typical route involves:

  • Condensation reactions : Reacting pyrazole-carboxaldehydes with guanidine hydrochloride in PEG-400 under basic conditions (e.g., sodium hydroxide) to form the pyrazolo[3,4-d]pyrimidine core .
  • Intermediate isolation : Isolation of intermediates like 4-(arylidene)-pyrazolones, followed by cyclization with guanidine to introduce the amine group .
  • Solvent systems : PEG-400 is favored for its eco-friendly and reusable properties, while sodium acetate acts as a mild base .
  • Alternative routes : Using DMF and triethylamine (TEA) for nucleophilic substitution reactions, as seen in analogous pyrazolo-pyrimidine syntheses .

Advanced: How can structural modifications enhance dual-target activity (e.g., A2A adenosine receptor antagonism and HDAC inhibition)?

Answer:
Dual-targeting strategies involve:

  • Substituent optimization : Introducing heterocyclic groups (e.g., furan at position 4) to balance A2AAR binding and HDAC inhibitory activity .
  • Pharmacophore modeling : Aligning the pyrazolo-pyrimidine core with known A2AAR antagonists (e.g., V-2006) while incorporating zinc-binding motifs (e.g., hydroxamic acids) for HDAC inhibition .
  • In vitro assays :
    • A2AAR affinity : Radioligand displacement assays using [³H]ZM241385 .
    • HDAC inhibition : Fluorometric assays with HeLa cell lysates to measure IC₅₀ values .
  • Pharmacokinetic tuning : Adjusting logP via alkyl chain modifications to improve blood-brain barrier penetration for neuro-oncology applications .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and substituent positions (e.g., ¹H NMR δ 5.56 ppm for isopropyl protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 223.2 [M+H]⁺) .
  • Chromatography : TLC and HPLC monitor reaction progress and purity (>97%) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in analogs .

Advanced: How does incorporating this compound into oligonucleotides affect duplex stability and fluorescence?

Answer:
As a purine analog:

  • Duplex stability : Oligonucleotides with this scaffold show reduced thermal stability (ΔTₘ ~2–4°C vs. adenosine) due to altered base stacking, as confirmed by UV melting curves .
  • Fluorescence properties : The free nucleoside exhibits intrinsic fluorescence, but this is quenched (>95%) in duplex DNA due to energy transfer to adjacent bases .
  • Applications : Residual fluorescence enables real-time monitoring of hybridization via fluorescence-based Tₘ assays .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Purity validation : Use HPLC and ¹H NMR to rule out impurities (e.g., residual solvents or byproducts) .
  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal assays : Confirm A2AAR binding via both radioligand displacement and functional cAMP assays to distinguish antagonists from inverse agonists .

Advanced: How is the compound optimized for brain-targeted delivery in neuro-oncology?

Answer:

  • LogP adjustments : Introduce polar groups (e.g., morpholine) to reduce logP from ~3.5 to ~2.0, enhancing solubility .
  • Metabolic stability : Liver microsome assays identify metabolically labile sites (e.g., isopropyloxy group) for deuteration or fluorination .
  • In vivo validation : Radiolabeled analogs (e.g., ¹⁸F-PPY derivatives) are used in PET imaging to assess brain uptake in murine models .

Basic: How are reaction intermediates and byproducts characterized during synthesis?

Answer:

  • Intermediate tracking : TLC with UV visualization monitors key steps (e.g., cyclization of pyrazolones to pyrimidines) .
  • Byproduct identification : High-resolution MS and ¹³C NMR detect chlorinated or oxidized side products (e.g., 4-chloro derivatives) .
  • Purification : Gradient elution with ethyl acetate/hexane mixtures isolates intermediates with >95% purity .

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